molecular formula C17H23NO2S B12590252 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester CAS No. 650616-17-4

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester

Cat. No.: B12590252
CAS No.: 650616-17-4
M. Wt: 305.4 g/mol
InChI Key: XFYLLOFOCQTCSM-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a carboxylic acid ester group, a hexyl chain, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Thienyl Group:

    Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.

    Hexyl Chain Addition: The hexyl chain can be introduced through an alkylation reaction using hexyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carboxylic acid derivatives: Compounds with different alkyl or aryl substituents on the pyrrole ring.

    Thienyl-substituted pyrroles: Compounds with variations in the position and type of thienyl substitution.

    Ethyl esters of heterocyclic carboxylic acids: Compounds with different heterocyclic cores but similar ester functionalities.

Uniqueness

1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-(2-thienyl)-, ethyl ester is unique due to its specific combination of a pyrrole ring, a thienyl group, a hexyl chain, and an ethyl ester. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

650616-17-4

Molecular Formula

C17H23NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 5-hexyl-2-thiophen-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C17H23NO2S/c1-3-5-6-7-9-13-12-14(17(19)20-4-2)16(18-13)15-10-8-11-21-15/h8,10-12,18H,3-7,9H2,1-2H3

InChI Key

XFYLLOFOCQTCSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(N1)C2=CC=CS2)C(=O)OCC

Origin of Product

United States

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